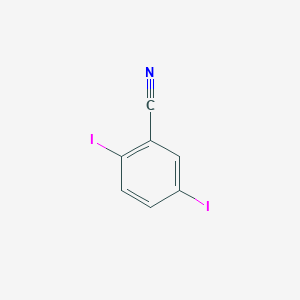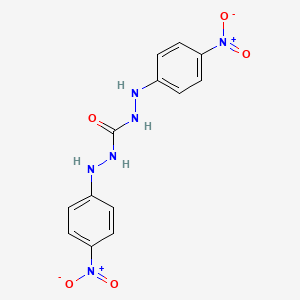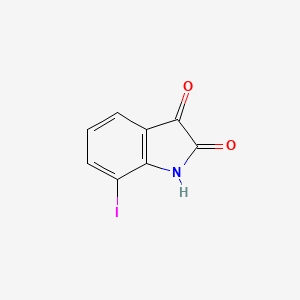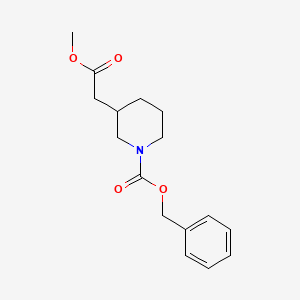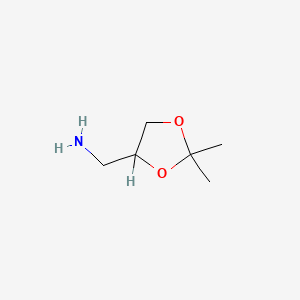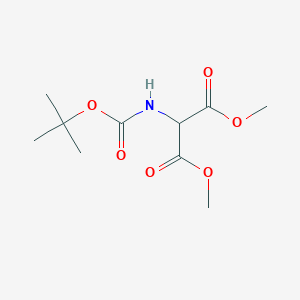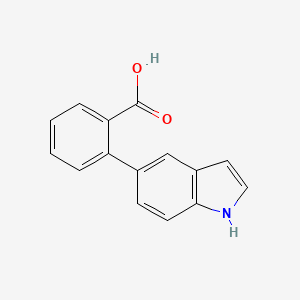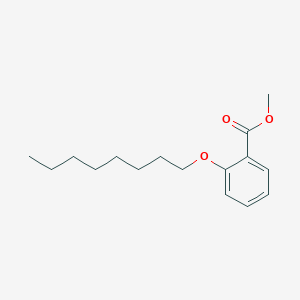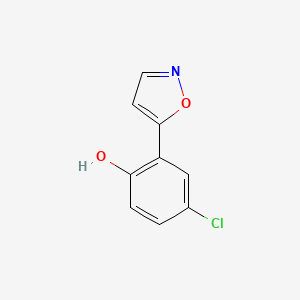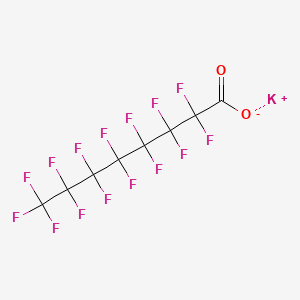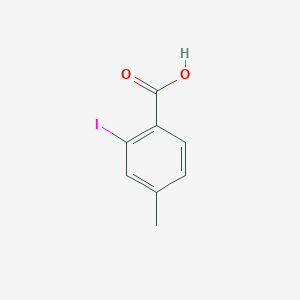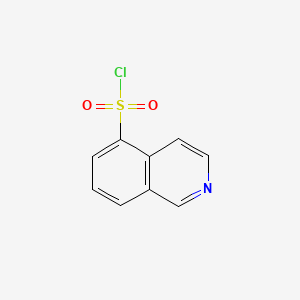
5-磺酰氯异喹啉
描述
Isoquinoline-5-sulfonyl Chloride is a useful research compound. Its molecular formula is C9H6ClNO2S and its molecular weight is 227.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isoquinoline-5-sulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline-5-sulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
哺乳动物蛋白激酶抑制剂
5-磺酰氯异喹啉已被证明可以作为哺乳动物蛋白激酶的抑制剂 . 它通过与ATP竞争性结合来实现这一点 , ATP是细胞内能量转移的关键分子。
PKA抑制剂的生产
该化合物可用于生产蛋白激酶A (PKA) 抑制剂 . PKA是一种酶,在各种细胞过程中起作用,包括细胞分裂和分化、基因表达以及膜转运的调节。
法舒地尔盐酸盐的合成
5-磺酰氯异喹啉是法舒地尔盐酸盐合成中的重要中间体 . 法舒地尔是一种Rho激酶抑制剂,通过增加肌球蛋白轻链磷酸酶的活性来发挥作用,导致血管扩张和内皮细胞张力降低 .
改善脑组织微循环
利用5-磺酰氯异喹啉合成的法舒地尔可以改善脑组织微循环 . 这在脑血流受损的情况下是有益的。
抗炎特性
法舒地尔还具有抗炎特性 . 它可以拮抗炎症因子,这在以炎症为特征的疾病中可能是有益的。
神经保护作用
作用机制
Target of Action
Isoquinoline-5-sulfonyl Chloride is an Isoquinoline sulfonamide, which is shown to act as an inhibitor of mammalian protein kinases . These protein kinases are the primary targets of Isoquinoline-5-sulfonyl Chloride. Protein kinases play a crucial role in various cellular processes, including cell division, signal transduction, and differentiation .
Mode of Action
Isoquinoline-5-sulfonyl Chloride interacts with its targets, the protein kinases, by competitively binding to ATP . This competitive binding inhibits the activity of the protein kinases, thereby altering their function and resulting in changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of protein kinases by Isoquinoline-5-sulfonyl Chloride affects various biochemical pathways. Specifically, it impacts the pathways involving signal transduction and cell division . The downstream effects of this include changes in cell growth and differentiation .
Result of Action
The molecular and cellular effects of Isoquinoline-5-sulfonyl Chloride’s action include the inhibition of protein kinase activity, which can lead to alterations in cell growth and differentiation . This can have significant effects on various biological processes, including cell division and signal transduction .
Action Environment
The action, efficacy, and stability of Isoquinoline-5-sulfonyl Chloride can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .
生化分析
Biochemical Properties
Isoquinoline-5-sulfonyl Chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is a RHO kinase inhibitor that increases the activity of myosin light chain phosphatase, leading to vasodilation and reduced tension in endothelial cells .
Cellular Effects
Isoquinoline-5-sulfonyl Chloride has profound effects on various types of cells and cellular processes. It influences cell function by improving microcirculation in brain tissue . It also antagonizes inflammatory factors, protects neurons against apoptosis, and promotes neuronal regeneration .
Molecular Mechanism
The molecular mechanism of Isoquinoline-5-sulfonyl Chloride involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. As a RHO kinase inhibitor, it increases the activity of myosin light chain phosphatase, leading to vasodilation and reduced tension in endothelial cells .
属性
IUPAC Name |
isoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIDHHUCCTYJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391888 | |
| Record name | Isoquinoline-5-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84468-15-5 | |
| Record name | 5-Isoquinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84468-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline-5-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Isoquinoline-5-sulfonyl Chloride in pharmaceutical research?
A1: Isoquinoline-5-sulfonyl Chloride serves as a crucial intermediate in synthesizing Fasudil Hydrochloride [, , , ]. It reacts with Homopiperazine to form the final drug molecule.
Q2: Can you describe a common synthetic route for Fasudil Hydrochloride involving Isoquinoline-5-sulfonyl Chloride?
A2: Multiple research papers [, , ] outline a consistent synthesis method:
Q3: The provided research mentions "high-purity" Fasudil Hydrochloride. What are the reported purity levels achieved using Isoquinoline-5-sulfonyl Chloride in this synthesis?
A3: The research indicates that employing Isoquinoline-5-sulfonyl Chloride in the synthesis allows for achieving Fasudil Hydrochloride with high purity, exceeding 99.9% with impurity content below 0.1% [, ].
Q4: Besides purity, what other advantages are there to using this specific synthesis route?
A4: The research highlights several advantages of this synthetic approach:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

